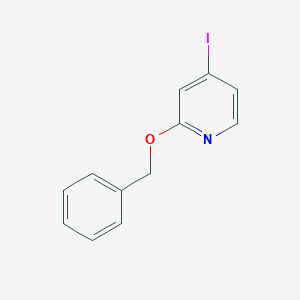

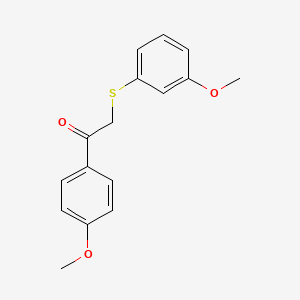

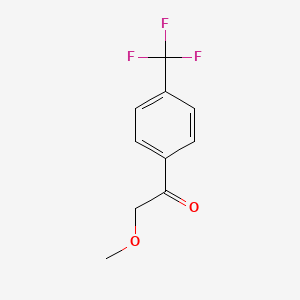

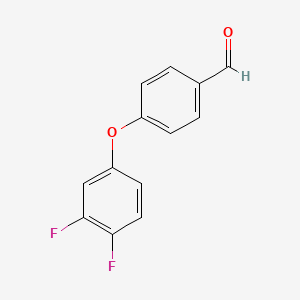

4-(3,4-Difluorophenoxy)benzaldehyde

Übersicht

Beschreibung

“4-(3,4-Difluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8F2O2 . It is used for research and development purposes .

Synthesis Analysis

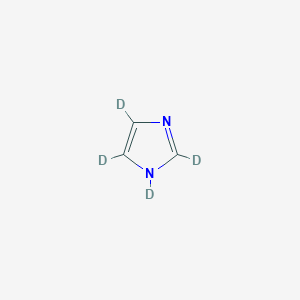

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . Another synthesis route involves the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates .Molecular Structure Analysis

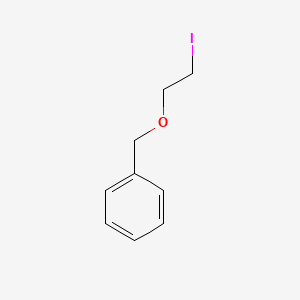

The molecular structure of “4-(3,4-Difluorophenoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a difluorophenoxy group .Wissenschaftliche Forschungsanwendungen

Antibiotic Evaluation

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzaldehyde and its analogues have been used in the design, synthesis, and evaluation of novel antibiotic compounds . These compounds have been tested for their antimicrobial properties in vitro .

- Methods of Application : Various substituted acetophenones, propiophenones, and 4-(Diphenylamino) benzaldehyde were combined using the Aldol condensation reaction to obtain novel triphenylamine chalcones . The antimicrobial properties of these compounds were then investigated in vitro .

- Results : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms . The minimum inhibitory concentration (MIC) results revealed that some of the synthesized compounds inhibit Aspergillus niger growth at 12.5 µg/ml . All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger at 50 µg/ml .

Antibiotic Modulator

- Scientific Field : Biological Chemistry

- Application Summary : Benzaldehyde has been evaluated as an antibiotic modulator . It has been tested for its ability to modulate the effects of quinolone antibiotics .

- Methods of Application : The broth microdilution tests determined the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr) . Toxicity against Drosophila melanogaster was determined by fumigation tests that measured lethality and damage to the locomotor system .

Synthesis of Novel Benzaldehyde Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .

- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .

- Results : The results showed that the structures of the target product were consistent with initial predictions .

Synthesis of Novel Benzaldehyde Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .

- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .

- Results : The results showed that the structures of the target product were consistent with initial predictions .

Safety And Hazards

Zukünftige Richtungen

The future directions for “4-(3,4-Difluorophenoxy)benzaldehyde” could involve further exploration of its potential applications in various fields. For instance, its use as an intermediate in the synthesis of other compounds could be explored further . Additionally, its potential biological activity could be investigated in more depth .

Eigenschaften

IUPAC Name |

4-(3,4-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYWAQAFWQZGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442128 | |

| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenoxy)benzaldehyde | |

CAS RN |

486449-90-5 | |

| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.